molecular formula C13H13N9O2 B10920773 2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10920773
M. Wt: 327.30 g/mol
InChI Key: JQKRNPQIBZMIMS-UHFFFAOYSA-N
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Description

2-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the construction of the triazolopyrimidine system. Common reagents used include hydrazines, nitriles, and various catalysts to facilitate cyclization reactions .

Industrial Production Methods

Industrial production methods for such complex heterocycles often involve optimizing reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for catalyst selection and reaction optimization, as well as employing continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline
  • Imidazole derivatives
  • Indole derivatives

Uniqueness

What sets 2-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE apart is its unique fused ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H13N9O2

Molecular Weight

327.30 g/mol

IUPAC Name

4-[1-(5-methyl-3-nitropyrazol-1-yl)propan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C13H13N9O2/c1-7(5-20-8(2)3-10(18-20)22(23)24)11-16-13-9-4-15-17-12(9)14-6-21(13)19-11/h3-4,6-7H,5H2,1-2H3,(H,15,17)

InChI Key

JQKRNPQIBZMIMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C2=NN3C=NC4=C(C3=N2)C=NN4)[N+](=O)[O-]

Origin of Product

United States

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